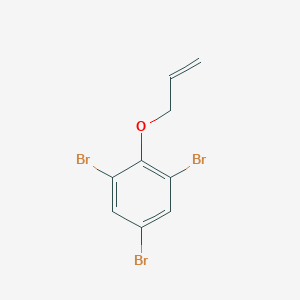

Éter de alilo 2,4,6-tribromofenilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of allyl phenyl ethers, including those substituted with bromine atoms such as allyl 2,4,6-tribromophenyl ether, can involve triphase catalysis or Claisen rearrangement processes. For example, the synthesis of dibromophenyl allyl ethers was explored by reacting allyl bromide with dibromophenol using a triphase catalysis method, which showed that certain parameters like agitation speed and catalyst characteristics can significantly affect the yield (Wang & Yu, 1993). Another study demonstrated the selective Claisen rearrangement of allyl phenyl ethers to produce valuable products for various industries using heteropolyacid supported on hexagonal mesoporous silica as a catalyst (Yadav & Lande, 2006).

Molecular Structure Analysis

The molecular structure of allyl 2,4,6-tribromophenyl ether and related compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. These techniques help in understanding the compound's molecular geometry, vibrational frequencies, and electronic properties, which are crucial for determining its reactivity and stability (Alaşalvar et al., 2013).

Chemical Reactions and Properties

Allyl 2,4,6-tribromophenyl ether undergoes various chemical reactions, including Claisen rearrangement and reactions with solid acid catalysts to form allyl phenols, which are precursors to natural products and have applications in perfumery and pharmaceuticals. The use of novel solid superacids has been reported to efficiently catalyze these reactions at relatively low temperatures, demonstrating the compound's versatility in organic synthesis (Yadav & Lande, 2005).

Physical Properties Analysis

Although specific studies on the physical properties of allyl 2,4,6-tribromophenyl ether were not directly found, the physical properties of similar compounds can be inferred to include melting points, boiling points, solubility in various solvents, and thermal stability. These properties are essential for handling the compound and determining its suitability for different applications.

Chemical Properties Analysis

The chemical properties of allyl 2,4,6-tribromophenyl ether include its reactivity with nucleophiles, susceptibility to photolytic and thermal degradation, and potential as a flame retardant due to the presence of bromine atoms. Studies have also explored its role in polymer synthesis and the development of materials with specific characteristics, such as thermal stability and mechanical strength (Ma et al., 2012).

Aplicaciones Científicas De Investigación

Retardante de llama

El éter de alilo 2,4,6-tribromofenilo es un retardante de llama que se agrega a los plásticos para mejorar su resistencia al fuego . Este tipo de aditivo es crucial para mejorar la seguridad de varios productos, incluidos la electrónica, los muebles, los plásticos, los textiles y los materiales de construcción .

Desbromación mecanoquímica

La desbromación mecanoquímica del éter de alilo 2,4,6-tribromofenilo es un enfoque prometedor con posibles aplicaciones industriales . Este proceso no requiere altas temperaturas ni genera contaminantes secundarios . Se diseñó un experimento de simulación de molienda de bolas planetarias para estudiar la desbromación mecanoquímica de este compuesto .

Control de la contaminación ambiental

Los materiales cargados con éter de alilo 2,4,6-tribromofenilo resisten la fotodegradación en el medio ambiente, por lo que deben dibromarse para evitar la contaminación ambiental <a aria-label="3: " data-citationid="dbb2149c-c97c-d54a-4310-efafb6437f85-28"

Safety and Hazards

Direcciones Futuras

Mechanochemical degradation of Allyl 2,4,6-tribromophenyl ether is a promising approach with potential industrial applications . This approach does not require high temperatures nor it generates any secondary pollutants . It’s worth noting that the effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated .

Mecanismo De Acción

Target of Action

Allyl 2,4,6-tribromophenyl ether, also known as 2-ALLYLOXY-1,3,5-TRIBROMOBENZENE, is primarily used as a flame retardant . It is added to plastics to improve their fire resistance . This compound is hazardous to both human health and the environment .

Mode of Action

It is known that it resists photo-degradation in the environment . As a flame retardant, it likely functions by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .

Biochemical Pathways

It is known that brominated flame retardants (bfrs) like this compound can have broad impacts on various biochemical processes due to their persistence and bioaccumulative properties .

Pharmacokinetics

Given its use as a flame retardant in plastics, it is likely to persist in the environment and may accumulate in organisms over time .

Result of Action

The primary result of the action of Allyl 2,4,6-tribromophenyl ether is to enhance the fire resistance of materials to which it is added . It is also known to be hazardous to human health and the environment .

Action Environment

The action of Allyl 2,4,6-tribromophenyl ether is influenced by various environmental factors. For instance, it resists photo-degradation in the environment, which contributes to its persistence . Additionally, the presence of certain materials, such as ABS polymer, can inhibit the reaction between this compound and alumina, affecting its debromination efficiency .

Análisis Bioquímico

Biochemical Properties

It is known that this compound resists photo-degradation in the environment

Cellular Effects

It is known that this compound is hazardous to both human health and the environment , suggesting that it may have adverse effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that this compound resists photo-degradation in the environment

Temporal Effects in Laboratory Settings

It is known that this compound resists photo-degradation in the environment , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Propiedades

IUPAC Name |

1,3,5-tribromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLLIOPGUFOWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044918 | |

| Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

3278-89-5 | |

| Record name | Allyl 2,4,6-tribromophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3278-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(allyloxy)-1,3,5-tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIBROMO-2-(PROP-2-EN-1-YLOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QB5393K07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main uses of Allyl 2,4,6-tribromophenyl ether (TBP-AE)?

A1: TBP-AE, also known as 2-ALLYLOXY-1,3,5-TRIBROMOBENZENE, is a brominated flame retardant (BFR). BFRs are used to reduce the flammability of various materials like polymers and resins commonly found in furniture and electronic components. []

Q2: How commonly is TBP-AE found in the environment?

A2: Studies have detected TBP-AE in various environmental matrices, indicating its widespread presence. For instance, it has been found in air samples from the Great Lakes region [, ], sediments, municipal wastewater, and mussel tissues from Lake Ontario [].

Q3: Has TBP-AE been detected in animals?

A3: Yes, TBP-AE has been detected in the blubber and brain of seals from the Barents and Greenland Seas. [] Interestingly, TBP-AE was found to be the dominant organobromine compound in these samples, surpassing even some polybrominated diphenyl ethers (PBDEs). []

Q4: Does TBP-AE biomagnify in the food chain?

A4: Research on the Lake Ontario food web revealed that TBP-AE did not show significant biomagnification, with a prey-weighted biomagnification factor (BMFPW) of less than 1. [] This suggests that TBP-AE may not accumulate to the same extent as some other halogenated compounds in higher trophic levels.

Q5: What are the potential environmental concerns associated with TBP-AE?

A5: While TBP-AE has a lower biomagnification potential than some other BFRs, its widespread presence in the environment raises concerns. Its long-range transport potential and potential toxicity are areas of active research. []

Q6: What are the known degradation pathways for TBP-AE?

A6: Studies have shown that TBP-AE can undergo anaerobic transformation in the presence of super-reduced corrinoids. [] This process leads to the formation of 2,4,6-tribromophenol (TBP), along with other minor transformation products. [] Further research is needed to fully understand the environmental fate and degradation pathways of TBP-AE.

Q7: Are there any analytical methods available to detect and quantify TBP-AE in environmental and biological samples?

A7: Yes, Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is commonly used for the analysis of TBP-AE and other halogenated flame retardants in various matrices, including environmental samples [, ] and cow's milk. [] GC coupled with electron capture negative ion mass spectrometry (GC/ECNI-MS), using nitrogen as the reagent gas, is another sensitive method for detecting TBP-AE and other polybrominated compounds. []

Q8: What research is being done to address the potential risks of TBP-AE and other novel brominated flame retardants?

A8: Scientists are exploring various approaches to mitigate the release of harmful emissions from the thermal recycling of e-waste containing TBP-AE and other novel BFRs. One promising method involves using calcium hydroxide (Ca(OH)2) during the recycling process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)